N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide
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Overview
Description
N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide: is a chemical compound characterized by the presence of a nitrophenyl group attached to a tetrahydropyridazine ring, which is further connected to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the following steps:
Formation of the Tetrahydropyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring.
Attachment of the Carbothioamide Group: This step involves the reaction of the tetrahydropyridazine derivative with a thiocarbamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound could be used in the development of novel materials with specific properties.
Biological Studies: It may be utilized in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in binding interactions, while the tetrahydropyridazine ring may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)-2-cyano-3-methyl-1,2,3,6-tetrahydropyridazine
- 1-(4-Nitrophenyl)-3-cyclopropyl-1,4,5,6-tetrahydropyridazine
Uniqueness
N-(4-Nitrophenyl)tetrahydropyridazine-1(2H)-carbothioamide is unique due to the presence of the carbothioamide group, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
CAS No. |
61653-65-4 |
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Molecular Formula |
C11H14N4O2S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
N-(4-nitrophenyl)diazinane-1-carbothioamide |
InChI |
InChI=1S/C11H14N4O2S/c16-15(17)10-5-3-9(4-6-10)13-11(18)14-8-2-1-7-12-14/h3-6,12H,1-2,7-8H2,(H,13,18) |
InChI Key |
BVQSSJXRXFGMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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